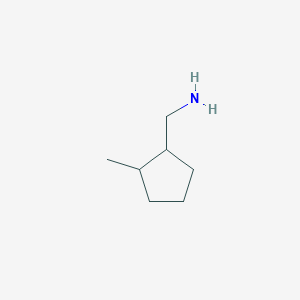

(2-Methylcyclopentyl)methanamine

描述

(2-Methylcyclopentyl)methanamine is a cycloalkane-substituted primary amine with the molecular formula C₇H₁₅N. Its hydrochloride salt (CAS 212382-70-2) is commercially available as an industrial-grade compound (99% purity) used in pharmaceuticals, agrochemicals, and organic synthesis . The molecule consists of a cyclopentane ring with a methyl group at the 2-position and a methanamine (-CH₂NH₂) substituent. This structure confers moderate hydrophobicity and stereochemical complexity, making it valuable for designing bioactive molecules. Its industrial applications include serving as an intermediate in fungicide production, such as metconazole .

属性

IUPAC Name |

(2-methylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-2-4-7(6)5-8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJPIFGJTJJDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629412 | |

| Record name | 1-(2-Methylcyclopentyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751464-59-2 | |

| Record name | 1-(2-Methylcyclopentyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopentyl)methanamine typically involves the reaction of 2-methylcyclopentanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions: (2-Methylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines.

科学研究应用

(2-Methylcyclopentyl)methanamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2-Methylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of (2-Methylcyclopentyl)methanamine, highlighting differences in substituents, molecular properties, and applications:

Agrochemical Efficiency

This compound-derived fungicides like metconazole show broad-spectrum activity against plant pathogens, with EC₅₀ values ≤1 ppm . Chlorophenyl analogues exhibit enhanced potency but face regulatory scrutiny due to environmental persistence .

Pharmacological Studies

- Safety Profiles : Industrial-grade this compound hydrochloride meets REACH/ISO standards, whereas chlorinated variants require additional toxicity mitigation strategies .

生物活性

(2-Methylcyclopentyl)methanamine is a compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Weight : 149.66 g/mol

- CAS Number : 751464-59-2

The compound's structure includes a cyclopentyl group, which contributes to its steric and electronic properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest its potential role in:

- Neurotransmitter modulation : Interacting with neurotransmitter receptors may influence mood and cognitive functions.

- Cell signaling pathways : Potential involvement in pathways related to cell growth and apoptosis.

In Vitro Studies

Recent research has explored the compound's effects on cell lines. For example, studies have indicated that this compound exhibits:

- Antiproliferative effects : Inhibition of cell growth in certain cancer cell lines.

- Neuroprotective properties : Potential to protect neurons from oxidative stress-induced damage.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notable findings include:

- Behavioral changes in rodent models : Indications of improved cognitive function and reduced anxiety-like behaviors.

- Impact on metabolic processes : Observations suggest that the compound may influence glucose metabolism and lipid profiles.

Case Studies

-

Neuroprotective Effects :

A study involving rodents treated with this compound demonstrated significant neuroprotection against induced oxidative stress. The results indicated reduced markers of neuronal damage and improved behavioral outcomes compared to control groups. -

Anticancer Activity :

In vitro assays showed that the compound inhibited the proliferation of breast cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (3-Methylcyclopentyl)methanamine | Moderate neuroactivity | Modulation of neurotransmitter systems |

| Cyclopentane methanamine | Limited anticancer activity | Induction of apoptosis |

| 3-Cyclopentylpropan-1-amine | Antidepressant properties | Serotonin receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。